tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is characterized by the presence of a tert-butyl group, a methoxy group, and a pyrrolidine ring, making it a versatile compound in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 3-methoxy-3-oxopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features make it a candidate for drug development and medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate depends on its specific applicationThe presence of the tert-butyl and methoxy groups can influence its binding affinity and specificity, affecting the overall biological activity .
Comparison with Similar Compounds
- tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
- tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate
- tert-butyl methacrylate
Uniqueness: tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and the pyrrolidine ring. This combination provides distinct reactivity and versatility compared to other similar compounds, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-7-10(9-14)5-6-11(15)17-4/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUVTGXJQZMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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